molecular formula C44H65N5O10 B1148086 (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone CAS No. 893556-85-9

(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone

Cat. No. B1148086
M. Wt: 824.01
InChI Key:
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Description

The compound belongs to a class of highly complex organic molecules that require advanced synthetic strategies and analytical techniques for their synthesis and characterization. Research in this area often aims at exploring new synthetic pathways, understanding molecular structures, and evaluating chemical and physical properties of newly synthesized compounds.

Synthesis Analysis

Synthesis of complex molecules like the one mentioned typically involves multi-step reactions, starting from simpler precursors. For instance, Pirnat et al. (2010) described a synthesis strategy for aminosubstituted naphthyridine derivatives, highlighting the intricacies of synthesizing complex heterocyclic systems. Similarly, Berk et al. (2001) focused on the synthesis of new compounds featuring specific structural motifs, indicating the diversity of synthetic approaches required for different molecular frameworks (Pirnat, Meden, Svete, & Stanovnik, 2010); (Berk, Aktay, Yeşilada, & Ertan, 2001).

Molecular Structure Analysis

Determining the molecular structure of complex compounds often involves a combination of spectroscopic techniques. For example, Sethukumar et al. (2011) employed IR, NMR (1D and 2D), mass spectra, and single crystal X-ray structural analysis to elucidate the structures of synthesized compounds, showcasing the multi-faceted approach required for comprehensive molecular characterization (Sethukumar, Chandy, Prakasam, & Pallepogu, 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of complex molecules are influenced by their structure. Investigations into the chemical reactions of synthesized compounds provide insights into their reactivity patterns. For instance, Ornik et al. (1990) explored the reactivity of specific precursors with various reagents to synthesize fused pyranones, indicating the diversity of chemical reactions that complex molecules can undergo (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Scientific Research Applications

Structural Studies and Synthesis Methodologies

Structural Studies of an Impurity Obtained During the Synthesis of Telithromycin Derivatives
This research highlights the complexities involved in the synthesis of telithromycin derivatives, illustrating the unexpected formation of by-products. Such studies are crucial for refining synthetic pathways and understanding molecular transformations, which are essential for developing new pharmaceuticals (Munigela et al., 2009).

Kinetic Studies of Charge Transfer Formation
Kinetic studies, such as the analysis of erythromycin interactions with various reagents, provide insights into the reactivity of complex molecules. Understanding these interactions is vital for drug development and the synthesis of new compounds (Gloria, 2018).

Enamino Esters in the Synthesis of Heterocyclic Systems
This research focuses on the synthesis of aminosubstituted naphthyridines, showcasing methods for creating heterocyclic compounds that are often key structures in therapeutic agents (Pirnat et al., 2010).

Biological Evaluation and Potential Applications

Synthesis, Nematicidal and Antifungal Properties of Hybrid Heterocyclics
The development and evaluation of new compounds for nematicidal and antifungal activities demonstrate the application of synthetic chemistry in addressing agricultural and health-related challenges. Such research can lead to the discovery of new drugs and pesticides (Srinivas et al., 2017).

Novel Synthesis and Biological Evaluation
The synthesis of new naphthyridine derivatives and their subsequent biological evaluation for antimicrobial activities showcase the potential therapeutic applications of complex molecules. This research contributes to the discovery of new antimicrobial agents (Ravi et al., 2018).

Design, Synthesis, and Biological Evaluation of Triazole-Linked Dibenzo[b,h]xanthenes
This study emphasizes the design and synthesis of molecules with specific biological targets, such as inducing apoptosis in cancer cell lines. It highlights the importance of synthetic chemistry in developing targeted cancer therapies (Bortolot et al., 2019).

Safety And Hazards

Safety data can be found in Material Safety Data Sheets (MSDS) provided by the manufacturer or supplier. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for a compound could involve its use in new reactions, potential applications (such as medicinal uses), or further investigations into its properties .

properties

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37?,38-,41+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPJRUUPNLGGR-ACVHMLGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2(C([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90488939

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